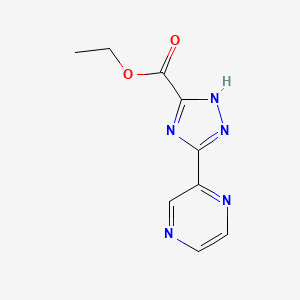

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a pyrazine ring and at the 5-position with an ethyl carboxylate group. This structure combines electron-deficient aromatic systems (pyrazine) with hydrogen-bonding motifs (triazole and carboxylate), making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C9H9N5O2 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

ethyl 3-pyrazin-2-yl-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H9N5O2/c1-2-16-9(15)8-12-7(13-14-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,14) |

InChI Key |

NYJHSKZIQQPJHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyrazine Carboximidamides

A primary route involves cyclocondensation reactions using pyrazine derivatives. For instance, 5-pyridin-2-yl-1H-triazole-3-carboxylic acid ethyl ester —a structural analog—was synthesized via reaction of N'-aminopyridine-2-carboximidamine with excess monoethyl oxalyl chloride. Adapting this method for pyrazine systems, N'-aminopyrazine-2-carboximidamine could react with ethyl oxalyl chloride to form the triazole core. The reaction typically proceeds under anhydrous conditions, with yields contingent on stoichiometric control of the oxalyl chloride.

Key Conditions :

Multi-Step Synthesis from Pyrazine-2-Carboxylic Acid

A sequential protocol derived from triazole-thiadiazine syntheses involves:

Esterification of Pyrazine-2-Carboxylic Acid

Pyrazine-2-carboxylic acid is esterified using ethanol and sulfuric acid:

Conditions : Reflux for 4 hours in ethanol with catalytic H₂SO₄.

Hydrazide Formation

The ester reacts with hydrazine hydrate to form the hydrazide:

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with CS₂ in basic conditions:

Esterification and Functionalization

Final esterification with ethyl chlorooxalate introduces the carboxylate group:

Oxidative Cyclization of Dihydro-Pyrazole Precursors

Patented methods for analogous pyrazole carboxylates suggest oxidative cyclization as a viable pathway. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate and sulfuric acid to form the aromatic pyrazole. Adapting this, dihydro-triazole precursors could be oxidized to yield the target compound.

Key Conditions :

-

Oxidizing Agent : K₂S₂O₈ (1.3–1.7 eq).

-

Catalyst : H₂SO₄.

-

Solvent : Acetonitrile.

Comparative Analysis of Synthetic Methods

Optimization and Mechanistic Insights

Role of Catalysts and Solvents

-

Sulfuric Acid : Critical in esterification and cyclization steps, protonating carbonyl groups to enhance electrophilicity.

-

Potassium Persulfate : Generates sulfate radicals in acetonitrile, facilitating dehydrogenation and aromatization.

-

Ethanol vs. Acetonitrile : Ethanol favors nucleophilic substitution in esterification, while acetonitrile stabilizes radical intermediates in oxidation.

Yield Limitations and Side Reactions

-

Hydrazine Overuse : Excess NH₂NH₂ in hydrazide formation leads to dihydrotriazole byproducts, reducing yield.

-

Oxidant Stoichiometry : >2.0 eq of K₂S₂O₈ causes over-oxidation, degrading the triazole ring.

Advanced Techniques and Recent Innovations

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.

Comparison with Similar Compounds

Structural and Substitutional Variations

The following table summarizes key analogs and their properties based on the evidence:

Key Observations:

Substituent Effects on Melting Points :

- Pyridin-4-yl (177–179°C) and 4-methoxyphenyl (173–175°C) substituents yield higher melting points compared to pyridin-2-yl analogs, likely due to differences in crystal packing and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

- Pyrazine’s electron-deficient nature may reduce melting points relative to pyridine or phenyl groups, but direct data are lacking.

Synthetic Yields: Ethyl 3-(pyridin-4-yl) and 3-(4-methoxyphenyl) analogs were synthesized in high yields (77–85%) via cyclization reactions . Challenges in cyclization (e.g., decarboxylation side reactions) are noted for sterically hindered or electron-poor substituents, as seen in attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl) derivatives .

Positional Isomerism: Substitution at triazole-3 vs. Pyrazine at triazole-3 (target) may enhance π-stacking compared to triazole-5 substitution .

Physicochemical and Functional Properties

- Hydrogen-Bonding Capacity : The triazole and carboxylate groups enable hydrogen bonding, critical for biological activity. Pyrazine’s nitrogen atoms may further participate in dipole-dipole interactions .

- Topological Polar Surface Area (TPSA) : Pyrazine-containing analogs likely exhibit higher TPSA (e.g., ~115 Ų for triazolo-thiadiazoles in ) compared to phenyl-substituted derivatives, influencing solubility and membrane permeability .

- Electronic Effects : Pyrazine’s electron-withdrawing nature could lower the electron density of the triazole ring, affecting reactivity in further functionalization (e.g., hydrolysis to carboxylic acids as in ) .

Biological Activity

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of pyrazine derivatives with 1,2,4-triazole scaffolds. The characterization of the compound has been confirmed through various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure.

- Mass Spectrometry : Used to confirm the molecular weight and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

In vitro evaluations have demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Mtb strains.

- Activity against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | ≤21.25 |

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 30.0 |

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated using peripheral blood mononuclear cells (PBMC). Toxicity assays indicated low cytotoxicity at high concentrations (up to 100 µg/mL), with cell viability remaining above 90%.

Table 2: Cytotoxicity Results in PBMC

| Compound | Viability (%) at 100 µg/mL |

|---|---|

| Ethyl 3-(pyrazin-2-yl)-1H... | 94.71 - 96.72 |

| Control (DMSO) | 94.19 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens.

- Cytokine Modulation : It has shown potential in modulating cytokine release such as TNF-α and IL-6 in PBMC cultures, which are crucial for inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound:

- Tuberculosis Treatment : A study reported significant reductions in bacterial load in infected models treated with the compound compared to controls.

- Antifungal Activity : The compound was also assessed for antifungal properties against Candida species with promising results.

Q & A

Q. How are purification challenges addressed for hygroscopic or thermally unstable batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.